molecular formula C6H4ClNO5S B8434788 4-Chloro-2-nitrobenzenesulfonic acid

4-Chloro-2-nitrobenzenesulfonic acid

Cat. No. B8434788
M. Wt: 237.62 g/mol
InChI Key: LZYDMBZSLOSYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-nitrobenzenesulfonic acid is a useful research compound. Its molecular formula is C6H4ClNO5S and its molecular weight is 237.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-nitrobenzenesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-nitrobenzenesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H4ClNO5S

Molecular Weight

237.62 g/mol

IUPAC Name

4-chloro-2-nitrobenzenesulfonic acid

InChI

InChI=1S/C6H4ClNO5S/c7-4-1-2-6(14(11,12)13)5(3-4)8(9)10/h1-3H,(H,11,12,13)

InChI Key

LZYDMBZSLOSYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of Na2SO3 (3.26 g, 25.9 mmol) in EtOH (32 ml) and water (40 ml) was added to a solution of 5-chloro-2-fluoro nitrobenzene (2.0 g, 11.4 mmol) in EtOH (24 ml) and the mixture was heated at 70° C. for 16 h. After cooling, the mixture was acidified to pH=2 with conc. HCl (2 ml) and the solvent was removed in vacuo. The residue was diluted with brine solution (12 ml) and the mixture was heated under reflux for 2 h. The solution was cooled in ice bath and the resulting precipitate was collected by filtration to give the title compound (1.54 g, 57%) which was used in the next step without further purification.
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
57%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.